molecular formula C11H16NO4- B2431060 2-Azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid, 2-(1,1-dimethylethyl) ester, (1S,3R,5S)- CAS No. 1417743-41-9

2-Azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid, 2-(1,1-dimethylethyl) ester, (1S,3R,5S)-

Cat. No. B2431060
CAS RN: 1417743-41-9
M. Wt: 226.25 g/mol
InChI Key: VXIIZQXOIDYWBS-BIIVOSGPSA-M
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Description

“(1s,3r,5s)-2-Boc-2-azabicyclo[3.1.0]hexane-3-carboxylic acid” is a compound with the CAS Number: 1417743-41-9 . It has a molecular weight of 227.26 . The IUPAC name for this compound is "(1S,3R,5S)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid" .


Synthesis Analysis

The synthesis of 3-azabicyclo[3.1.0]hexane derivatives, which includes “(1s,3r,5s)-2-Boc-2-azabicyclo[3.1.0]hexane-3-carboxylic acid”, has made significant progress since 2010 . Various transition-metal-catalyzed and transition-metal-free catalytic systems have been developed . These methods have been used to synthesize these derivatives from acyclic or cyclic substrates .


Molecular Structure Analysis

The InChI code for this compound is "1S/C11H17NO4/c1-11(2,3)16-10(15)12-7-4-6(7)5-8(12)9(13)14/h6-8H,4-5H2,1-3H3,(H,13,14)/t6-,7-,8+/m0/s1" .


Chemical Reactions Analysis

The synthesis of these derivatives has been achieved using various transition-metal-catalyzed and transition-metal-free catalytic systems . The scope of substrates and synthesis applications, as well as the mechanisms of these reactions, have been emphasized in recent advances .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Synthesis of Bioactive Compounds

A key application of (1s,3r,5s)-2-Boc-2-azabicyclo[3.1.0]hexane-3-carboxylic acid is in the synthesis of bioactive compounds. For instance, it's used in the synthesis of Boceprevir, a potent anti-HCV drug. This involves multi-gram synthesis from cis-cypermethric acid, highlighting its importance in large-scale pharmaceutical production (Kallam et al., 2017).

Development of Novel Amino Acids

This compound also plays a critical role in the creation of novel amino acids. For example, the synthesis of all four stereoisomers of this compound has been achieved, greatly shortening existing synthesis processes. This is significant for the development of unnatural amino acids, which have broad applications in medicinal chemistry (Bakonyi et al., 2013).

Creation of Conformationally Locked Analogs

The compound is used in developing conformationally locked analogs of small molecules like GABA, which have diverse biological activities. These applications range from being intermediates in natural compound synthesis to constituents of bioactive compounds and catalysts (Jimeno et al., 2011).

Synthesis of Neuroexcitants

Furthermore, this compound finds use in synthesizing neuroexcitants like alpha-kainic acid, showcasing its utility in developing compounds with neurological activity (Hodgson et al., 2005).

Research in Peptidomimetics

In the field of peptidomimetics, this compound is essential for creating rigid dipeptide β-turn mimetics, which are significant in drug discovery for studying structure-activity relationships in peptides (Wang et al., 2001).

Creation of Chiral Auxiliaries

It is also used in the creation of chiral auxiliaries for asymmetric syntheses, further demonstrating its versatility in stereochemical applications (Martens & Lübben, 1991).

Safety and Hazards

The safety information for this compound includes the following hazard statements: H302, H312, H332 . The precautionary statements include: P261, P264, P270, P271, P280, P301, P301, P302, P304, P312, P330, P340, P352, P363 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1s,3r,5s)-2-Boc-2-azabicyclo[3.1.0]hexane-3-carboxylic acid involves the protection of the amine group, followed by the formation of the bicyclic ring system and subsequent deprotection of the amine and carboxylic acid groups.", "Starting Materials": [ "2-aminobutane", "Boc anhydride", "Sodium bicarbonate", "Acetic acid", "Sodium nitrite", "Sodium hydroxide", "Sodium dithionite", "Sodium chloride", "Hydrochloric acid", "Sodium carbonate", "Methanol", "Ethyl acetate", "Diethyl ether", "Water" ], "Reaction": [ "Protection of the amine group with Boc anhydride in the presence of sodium bicarbonate and acetic acid", "Formation of the bicyclic ring system through a diazotization reaction with sodium nitrite and hydrochloric acid, followed by reduction with sodium dithionite", "Deprotection of the Boc group with hydrochloric acid", "Deprotection of the carboxylic acid group with sodium hydroxide", "Purification of the product through recrystallization from methanol and ethyl acetate" ] }

CAS RN

1417743-41-9

Molecular Formula

C11H16NO4-

Molecular Weight

226.25 g/mol

IUPAC Name

(1S,3R,5S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylate

InChI

InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-7-4-6(7)5-8(12)9(13)14/h6-8H,4-5H2,1-3H3,(H,13,14)/p-1/t6-,7-,8+/m0/s1

InChI Key

VXIIZQXOIDYWBS-BIIVOSGPSA-M

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H]2C[C@H]2C[C@@H]1C(=O)[O-]

SMILES

CC(C)(C)OC(=O)N1C2CC2CC1C(=O)[O-]

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC2CC1C(=O)[O-]

solubility

not available

Origin of Product

United States

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